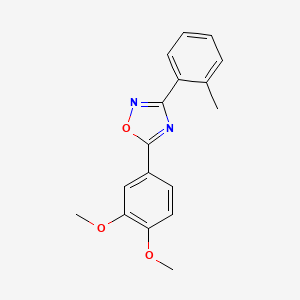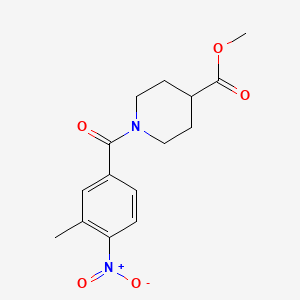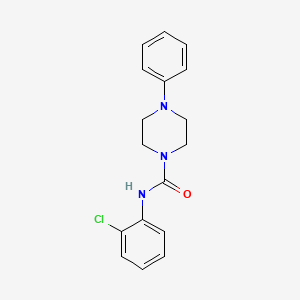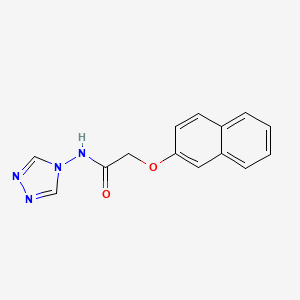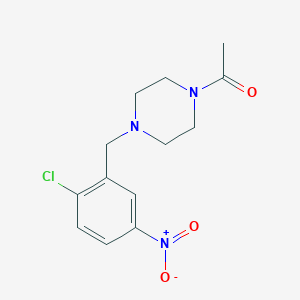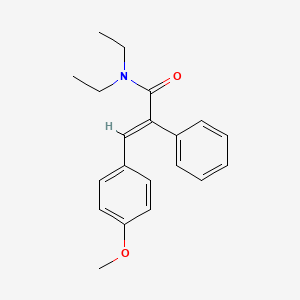
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as DMAPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMAPA is a derivative of acrylamide and has been synthesized using various methods.
作用机制
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide is thought to work by binding to proteins and altering their conformation, which can affect their function. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of apoptosis in cancer cells, and the activation of caspases. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
实验室实验的优点和局限性
One advantage of using N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its ability to selectively bind to proteins, making it a useful tool for studying protein function. However, N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
For N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide research include the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its applications in catalysis and other fields. Additionally, further studies are needed to determine the optimal concentration of N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide for various experiments and to investigate its potential toxicity in vivo.
Conclusion:
In conclusion, N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that has potential applications in scientific research. Its ability to selectively bind to proteins makes it a useful tool for studying protein function, and its various biochemical and physiological effects make it a promising candidate for further research. While there are limitations to its use in lab experiments, future directions for N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide research are promising and could lead to new discoveries in various fields.
合成方法
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki coupling reaction, and Heck reaction. The Stille coupling reaction involves the reaction of a stannylated aryl compound with an aryl halide in the presence of a palladium catalyst. The Suzuki coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The synthesis method used depends on the availability of starting materials and the desired yield.
科学研究应用
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been used in scientific research for various applications, including as a fluorescent probe for the detection of proteins and as a photosensitizer for photodynamic therapy. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been used as a ligand for the development of metal complexes for catalytic applications.
属性
IUPAC Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-21(5-2)20(22)19(17-9-7-6-8-10-17)15-16-11-13-18(23-3)14-12-16/h6-15H,4-5H2,1-3H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBVTHRYHMBEP-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


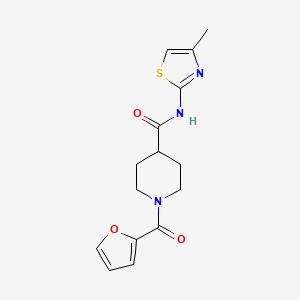
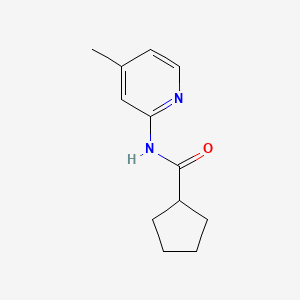
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
